molecular formula C28H34Cl2F2N2OS B12743847 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride CAS No. 143759-82-4

1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride

Cat. No.: B12743847
CAS No.: 143759-82-4
M. Wt: 555.5 g/mol
InChI Key: RTFCIXIVGDJUBH-UHFFFAOYSA-N
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Description

1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride typically involves multiple steps, including:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 3,3-Bis(4-fluorophenyl)propyl group: This step involves the alkylation of the piperazine core with a 3,3-Bis(4-fluorophenyl)propyl halide under basic conditions.

    Addition of the 2-hydroxy-3-phenylthiopropyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol and an epoxide or halide precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced using reducing agents like NaBH4 or LiAlH4 to form alcohols or amines.

    Substitution: The halide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, H2O2.

    Reducing agents: NaBH4, LiAlH4.

    Nucleophiles: Thiols, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of piperazine derivatives with biological targets.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to receptors: Modulating their activity and triggering downstream signaling pathways.

    Inhibiting enzymes: Blocking their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Bis(4-fluorophenyl)propyl)piperazine: Lacks the 2-hydroxy-3-phenylthiopropyl group.

    4-(2-hydroxy-3-phenylthiopropyl)piperazine: Lacks the 3,3-Bis(4-fluorophenyl)propyl group.

Uniqueness

1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is unique due to the presence of both the 3,3-Bis(4-fluorophenyl)propyl and 2-hydroxy-3-phenylthiopropyl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.

Properties

CAS No.

143759-82-4

Molecular Formula

C28H34Cl2F2N2OS

Molecular Weight

555.5 g/mol

IUPAC Name

1-[4-[3,3-bis(4-fluorophenyl)propyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C28H32F2N2OS.2ClH/c29-24-10-6-22(7-11-24)28(23-8-12-25(30)13-9-23)14-15-31-16-18-32(19-17-31)20-26(33)21-34-27-4-2-1-3-5-27;;/h1-13,26,28,33H,14-21H2;2*1H

InChI Key

RTFCIXIVGDJUBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

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